molecular formula C26H25NO4 B15309546 3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropyl]benzoicacid

3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropyl]benzoicacid

Cat. No.: B15309546
M. Wt: 415.5 g/mol
InChI Key: ATAKUSISRQPYKV-UHFFFAOYSA-N
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Description

This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a benzoic acid backbone with a branched 2-methylpropyl side chain. Key characteristics inferred from related compounds include:

  • Molecular formula: Likely $ C{23}H{23}NO_4 $ (based on and structural adjustments).
  • Molecular weight: ~373–401 g/mol (depending on substituents) .
  • Applications: Primarily used in peptide synthesis as a building block due to the Fmoc group’s labile nature under basic conditions .

Properties

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropyl]benzoic acid

InChI

InChI=1S/C26H25NO4/c1-16(2)24(17-8-7-9-18(14-17)25(28)29)27-26(30)31-15-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-14,16,23-24H,15H2,1-2H3,(H,27,30)(H,28,29)

InChI Key

ATAKUSISRQPYKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=CC=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropyl]benzoic acid typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine . The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature. The resulting Fmoc-protected amino acid is then coupled with benzoic acid derivatives using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the deprotected amino acid, oxidized derivatives, and reduced derivatives .

Mechanism of Action

The mechanism of action of 3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropyl]benzoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during peptide bond formation. The Fmoc group can be selectively removed under mild conditions using piperidine, allowing for the sequential addition of amino acids to form peptides . The molecular targets and pathways involved include the activation of carboxyl groups and the formation of amide bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fmoc-Protected Benzoic Acid Derivatives

(a) 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbenzoic acid (CAS 1072901-47-3)
  • Molecular formula: $ C{23}H{19}NO_4 $
  • Molecular weight : 373.40 g/mol
  • Key differences : Lacks the 2-methylpropyl side chain, resulting in reduced steric hindrance compared to the target compound. This may enhance solubility in polar solvents like DMF .
(b) (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (HY-W010984)
  • Molecular formula: $ C{25}H{23}NO_4 $
  • Molecular weight : 401.45 g/mol
  • Key differences: Incorporates an o-tolyl (2-methylphenyl) group instead of a benzoic acid backbone.

Fmoc-Protected Cycloalkane Derivatives

(a) 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid (CAS 1935557-50-8)
  • Molecular formula: $ C{20}H{19}NO_4 $
  • Molecular weight : 337.38 g/mol
  • Key differences : The cyclobutane ring introduces conformational rigidity, which may limit its utility in flexible peptide chains but enhance stability in specific tertiary structures .
(b) (S)-3-cyclopentyl-3-(((9H-fluoren-9-yl)methoxy)carbonyl)amino-propionic acid
  • Molecular formula: Not explicitly provided, but likely $ C{22}H{25}NO_4 $.
  • Key differences : The cyclopentyl group increases hydrophobicity, making it suitable for membrane-associated peptide synthesis .

Fmoc-Protected Linear Chain Derivatives

(a) 3-[benzyl(methyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid (CAS 2137504-28-8)
  • Molecular formula : $ C{26}H{26}N2O4 $
  • Molecular weight : 430.5 g/mol
  • Key differences: The benzyl(methyl)amino group introduces a tertiary amine, enabling pH-dependent solubility and coordination chemistry .
(b) (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid (CAS 209252-16-4)
  • Molecular formula: Not provided, but estimated as $ C{22}H{27}NO_4 $.
  • Key differences: A longer aliphatic chain (hexanoic acid) enhances lipophilicity, ideal for lipidated peptide applications .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Feature
Target Compound (Inferred) $ C{23}H{23}NO_4 $ ~385 N/A 2-methylpropyl-benzoic acid
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbenzoic acid $ C{23}H{19}NO_4 $ 373.40 1072901-47-3 2-methylbenzoic acid
(S)-2-...-3-(o-tolyl)propanoic acid $ C{25}H{23}NO_4 $ 401.45 211637-75-1 o-Tolyl substitution
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid $ C{20}H{19}NO_4 $ 337.38 1935557-50-8 Cyclobutane backbone
3-[benzyl(methyl)amino]-2-...propanoic acid $ C{26}H{26}N2O4 $ 430.5 2137504-28-8 Tertiary amine side chain

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